3,4,7-trimethyl-5-(1-phenylethoxy)-2H-chromen-2-one
Overview
Description
3,4,7-trimethyl-5-(1-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound with the molecular formula C20H20O3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-5-(1-phenylethoxy)-2H-chromen-2-one typically involves the reaction of 3,4,7-trimethylchromen-2-one with 1-phenylethanol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,7-trimethyl-5-(1-phenylethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various functionalized chromen-2-one derivatives .
Scientific Research Applications
3,4,7-trimethyl-5-(1-phenylethoxy)-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-5-(1-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A natural compound with a similar chromen-2-one structure, known for its anticoagulant and antimicrobial properties.
Warfarin: A synthetic derivative of coumarin, widely used as an anticoagulant medication.
Esculetin: Another chromen-2-one derivative with antioxidant and anti-inflammatory activities.
Uniqueness
3,4,7-trimethyl-5-(1-phenylethoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group and trimethyl substitution confer unique reactivity and potential therapeutic applications compared to other chromen-2-one derivatives .
Properties
IUPAC Name |
3,4,7-trimethyl-5-(1-phenylethoxy)chromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-10-17(22-15(4)16-8-6-5-7-9-16)19-13(2)14(3)20(21)23-18(19)11-12/h5-11,15H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWDEUBWOZEMJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.